molecular formula C27H31N3O4S B2924291 3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one CAS No. 879301-25-4

3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2924291
CAS No.: 879301-25-4
M. Wt: 493.62
InChI Key: WZYYRBWBSCVDRS-UHFFFAOYSA-N
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Description

3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine and piperazine rings play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is unique due to its combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c31-26(12-11-23-7-3-1-4-8-23)28-16-13-25(14-17-28)27(32)29-18-20-30(21-19-29)35(33,34)22-15-24-9-5-2-6-10-24/h1-12,15,22,25H,13-14,16-21H2/b12-11+,22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYYRBWBSCVDRS-NRLZKTNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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